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Abstract
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit

of the Polycomb Repressive Complex 2 (PRC2).[1][2] It plays a critical role in epigenetic

regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), leading to

transcriptional repression of target genes.[1][3] Dysregulation of EZH2 activity, through

overexpression or gain-of-function mutations, is implicated in the pathogenesis of various

cancers, making it a compelling therapeutic target.[2][4] Tazemetostat (formerly EPZ-6438), a

potent and selective, orally bioavailable small-molecule inhibitor of EZH2, has been developed

to counteract this oncogenic signaling.[1][4] This technical guide provides an in-depth overview

of Tazemetostat, including its patent information, mechanism of action, quantitative biochemical

and cellular activity, and detailed experimental protocols for its characterization.

Patent Information
Tazemetostat is protected by a portfolio of patents covering its composition of matter, methods

of use, and formulations. Key patent information is summarized below.
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IUPAC Name: N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-

pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide[2][9]

Synonyms: EPZ-6438, E7438[5][9]

CAS Number: 1403254-99-8[9][10]

Molecular Formula: C₃₄H₄₄N₄O₄[9]

Molecular Weight: 572.74 g/mol [10]

Mechanism of Action
Tazemetostat is a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor-binding site

of EZH2.[1] By blocking the binding of SAM, Tazemetostat prevents the transfer of a methyl

group to histone H3 at lysine 27.[1] This leads to a global reduction in H3K27 methylation

levels, which in turn reactivates the expression of silenced tumor suppressor genes.[3][11] This

re-expression can induce cell cycle arrest, differentiation, and apoptosis in cancer cells

dependent on EZH2 activity.[11][12]
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1. Compound Preparation
Serial dilution of Tazemetostat in DMSO.

2. Enzyme Incubation
Incubate diluted compound with PRC2 complex
(e.g., 4 nM final concentration) for 30 min at RT.

3. Reaction Initiation
Add substrate mix containing:
- Histone H3 peptide (at Km)

- ³H-SAM (at Km)
- Unlabeled SAM

4. Reaction Quenching
Stop the reaction after a defined time

(e.g., 60 min) with trichloroacetic acid (TCA).

5. Measurement
Transfer reaction mixture to a filter plate,

wash, and measure incorporated radioactivity
using a scintillation counter.

6. Data Analysis
Calculate % inhibition relative to DMSO control

and determine IC50 values by fitting data
to a four-parameter equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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